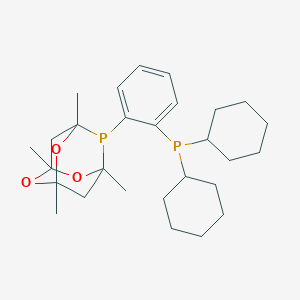
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine ligand attached to a phenyl group, and a tetramethyl-trioxa-phosphaadamantane core. This compound is particularly significant in the field of catalysis, where it is used as a ligand in various metal-catalyzed reactions.
Preparation Methods
The synthesis of 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane typically involves several steps:
Formation of the Phosphine Ligand: The dicyclohexylphosphine is first synthesized by reacting cyclohexylmagnesium bromide with phosphorus trichloride.
Attachment to the Phenyl Group: The dicyclohexylphosphine is then reacted with a brominated phenyl compound to form the dicyclohexylphosphaneylphenyl intermediate.
Formation of the Trioxa-Phosphaadamantane Core: The trioxa-phosphaadamantane core is synthesized separately through a series of cyclization reactions involving tetramethyl compounds.
Final Coupling: The dicyclohexylphosphaneylphenyl intermediate is then coupled with the trioxa-phosphaadamantane core under specific conditions to form the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane undergoes various types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form reduced phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents on the phenyl ring are replaced by other groups.
Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with metal centers, stabilizing the metal and facilitating various catalytic cycles. The unique structure of the compound allows for specific interactions with the metal center, enhancing the efficiency and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar compounds include other phosphine ligands such as triphenylphosphine, tricyclohexylphosphine, and diphenylphosphinoethane. Compared to these, 8-(2-(Dicyclohexylphosphaneyl)phenyl)-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphaadamantane offers unique advantages:
Higher Stability: The trioxa-phosphaadamantane core provides greater stability under various reaction conditions.
Enhanced Selectivity: The specific structure allows for more selective interactions with metal centers, improving the selectivity of catalytic reactions.
Versatility: It can be used in a wider range of reactions compared to simpler phosphine ligands.
Properties
Molecular Formula |
C28H42O3P2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-(1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decan-8-yl)phenyl]phosphane |
InChI |
InChI=1S/C28H42O3P2/c1-25-19-27(3)31-26(2,29-25)20-28(4,30-25)33(27)24-18-12-11-17-23(24)32(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI Key |
RDFYIHPJEXXODP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
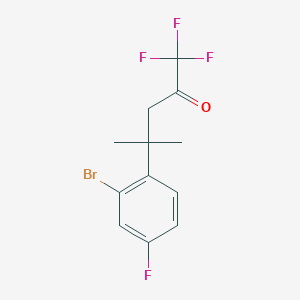


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
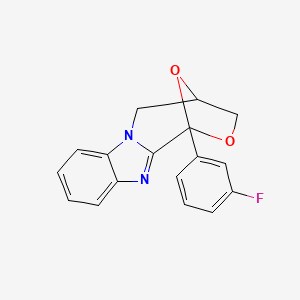
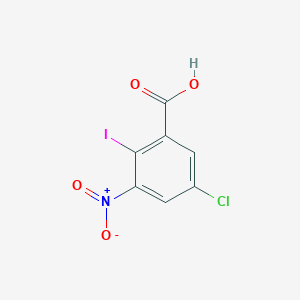
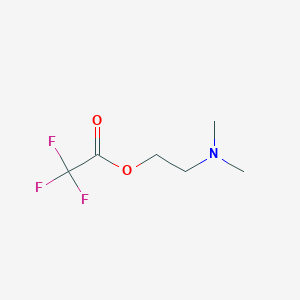
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
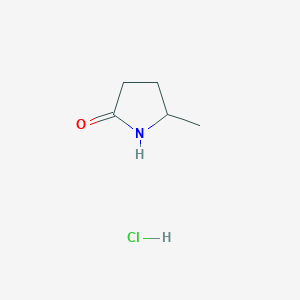
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)

